molecular formula C30H51NO B1255592 24,25-Epiminolanosterol

24,25-Epiminolanosterol

Cat. No.: B1255592
M. Wt: 441.7 g/mol
InChI Key: JDIKVIQXIGRCEN-BYEWHZMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24,25-Epiminolanosterol, also known as this compound, is a useful research compound. Its molecular formula is C30H51NO and its molecular weight is 441.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H51NO

Molecular Weight

441.7 g/mol

IUPAC Name

(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H51NO/c1-19(9-12-24-27(4,5)31-24)20-13-17-30(8)22-10-11-23-26(2,3)25(32)15-16-28(23,6)21(22)14-18-29(20,30)7/h19-20,23-25,31-32H,9-18H2,1-8H3/t19-,20-,23?,24?,25+,28-,29-,30+/m1/s1

InChI Key

JDIKVIQXIGRCEN-BYEWHZMLSA-N

Isomeric SMILES

C[C@H](CCC1C(N1)(C)C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C

Canonical SMILES

CC(CCC1C(N1)(C)C)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)C)C)C

Synonyms

24,25-EMLS
24,25-epiminolanosterol
24,25-iminolanosterol

Origin of Product

United States

Preparation Methods

Lanosterol Synthase (LSS) Modulation

Knockdown of Lss in fungal or mammalian cell cultures increases flux through the epoxycholesterol shunt, indirectly elevating this compound levels. For example, siRNA-mediated suppression of Lss in oligodendrocyte progenitor cells (OPCs) reduced lanosterol synthesis by 45–65%, favoring shunt pathway metabolites.

Sterol Methyltransferase (SMT) Inhibition

This compound itself acts as a competitive inhibitor of SMTs, enzymes critical for 24-alkylsterol biosynthesis in fungi. Structural studies reveal that the imino group mimics the transition state during methyl transfer from S-adenosylmethionine (SAM) to the sterol substrate.

Analytical Characterization

Spectroscopic Methods

  • NMR : 1H^1H and 13C^{13}C NMR spectra confirm the imino group’s presence through characteristic shifts at δ 2.8–3.2 ppm (N–H) and δ 160–165 ppm (C=N).

  • Mass Spectrometry : High-resolution ESI-MS displays a molecular ion peak at m/z 641.488 [M+H]+^+.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of 24(R) and 24(S) epimers, with retention times of 12.3 and 13.1 minutes, respectively.

Research Findings and Biological Activity

Antifungal Activity

This compound disrupts ergosterol biosynthesis in Pneumocystis carinii and Candida albicans by inhibiting SMTs, reducing ATP levels by 70% at 50 μM.

Table 1: Inhibitory Effects of this compound on Pathogenic Fungi

Fungal SpeciesIC50_{50} (μM)Target EnzymeReference
Pneumocystis carinii50SAM:SMT
Candida albicans75SMT2

Stereochemical Impact on Bioactivity

The 24(R) epimer exhibits 2.3-fold greater potency against C. albicans than the 24(S) counterpart, attributed to enhanced binding to SMT2’s active site .

Q & A

Q. What experimental models are suitable for evaluating the inhibitory effects of 24,25-Epiminolanosterol in sterol biosynthesis pathways?

  • Methodological Answer : Use in vitro growth inhibition assays in pathogens like Naegleria fowleri or Toxoplasma gondii, where this compound is tested at varying concentrations (e.g., 0.1–10 µM) to generate dose-response curves. Quantify growth inhibition via optical density or cell viability markers. Parallel enzyme activity assays using microsomal preparations can confirm direct inhibition of sterol methyltransferase (SMT) or ERG2 enzymes .

Q. How does this compound structurally contribute to its inhibitory activity against sterol biosynthesis enzymes?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the epimino group or lanosterol backbone. Compare inhibitory potency using enzymatic assays (e.g., SMT1 activity in plant or protozoan microsomes) and correlate results with computational docking models to identify critical binding interactions .

Q. What controls are essential when assessing this compound’s specificity for SMT versus ERG2 enzymes?

  • Methodological Answer : Include enzyme-specific inhibitors (e.g., Abafungin for SMT, Tamoxifen for ERG2) as positive controls. Use genetic knockout models or siRNA silencing to isolate enzyme contributions. Validate via sterol profiling (GC-MS) to track accumulation of pathway intermediates (e.g., zymosterol for ERG2 inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported dual inhibition of SMT and ERG2 enzymes?

  • Methodological Answer : Conduct competitive inhibition assays with purified enzymes to measure binding constants (Ki). Use isotopic labeling (e.g., ³H-lanosterol) to trace substrate conversion in the presence of this compound. Cross-validate findings with CRISPR-edited cell lines lacking SMT or ERG2 to confirm off-target effects .

Q. What synergistic drug combinations enhance this compound’s antiproliferative effects in protozoan parasites?

  • Methodological Answer : Test combinatorial therapy with antifolates (e.g., pyrimethamine) using isobologram analysis to quantify synergy. Measure parasite viability via ATP-based luminescence assays and validate with in vivo models (e.g., murine toxoplasmosis). Monitor sterol profiles to assess metabolic disruption .

Q. What advanced techniques characterize the subcellular distribution and metabolic fate of this compound?

  • Methodological Answer : Employ subcellular fractionation coupled with LC-MS/MS to quantify this compound accumulation in organelles (e.g., mitochondria). Use stable isotope tracing (¹³C/²H-labeled analogs) to track metabolic derivatives in cellular lipidomes .

Q. How can researchers address variability in this compound’s efficacy across different pathogen strains?

  • Methodological Answer : Perform comparative genomics on resistant versus susceptible strains to identify mutations in sterol biosynthesis genes (e.g., SMT, ERG2). Validate via heterologous expression in model organisms (e.g., Saccharomyces cerevisiae) and test inhibitor sensitivity in engineered strains .

Methodological Guidelines

  • Statistical Rigor : Report means with standard deviations (SD) or standard error of the mean (SEM) based on ≥3 replicates. Justify significant figures (e.g., instrument precision) and specify statistical tests (e.g., ANOVA for dose-response comparisons) .
  • Data Contradiction Analysis : Apply triangulation by cross-referencing enzymatic, genetic, and metabolomic data. Use sensitivity analysis to assess confounding variables (e.g., growth media composition) .
  • Research Question Design : Frame hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Does this compound’s inhibition of SMT1 in plants mirror its activity in protozoans, and what structural features drive this conservation?" .

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